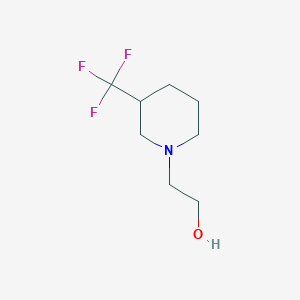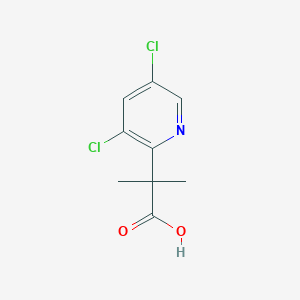
2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol is an organic compound that features a pyrazole ring, a common motif in medicinal chemistry. The compound’s structure includes a pyrazole ring substituted at the 4-position with a 2,2-dimethyl-3-hydroxypropyl group. This unique structure grants it various chemical and biological properties, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with 2,2-dimethyl-3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol displaces the chlorine atom. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.
化学反应分析
Types of Reactions
2,2-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2,2-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propanal.
Reduction: 2,2-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propane.
Substitution: 2,2-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propyl chloride.
科学研究应用
2,2-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored as a potential lead compound in drug discovery, particularly for its pyrazole moiety, which is known to interact with various biological targets.
Industry: The compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, reducing inflammation. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
相似化合物的比较
Similar Compounds
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Another pyrazole derivative used in organic synthesis.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Compounds with similar pyrazole structures but different substituents.
Uniqueness
2,2-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-dimethyl-3-hydroxypropyl group enhances its solubility and reactivity, making it a versatile intermediate in various synthetic applications.
属性
分子式 |
C9H16N2O |
|---|---|
分子量 |
168.24 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-(1-methylpyrazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C9H16N2O/c1-9(2,7-12)4-8-5-10-11(3)6-8/h5-6,12H,4,7H2,1-3H3 |
InChI 键 |
XVKYCABLQJJVCQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=CN(N=C1)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-2-[(methylamino)methyl]phenol](/img/structure/B13593415.png)
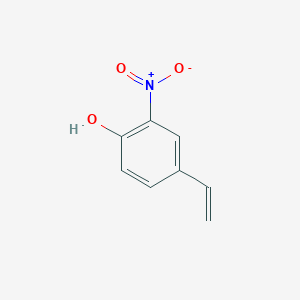
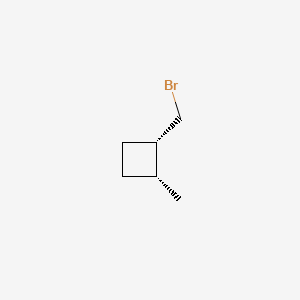
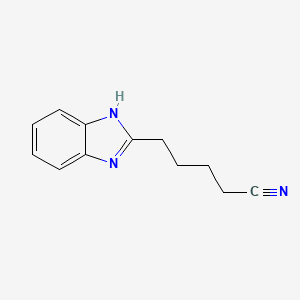

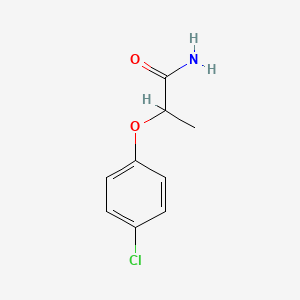

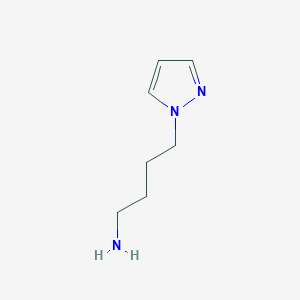

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine](/img/structure/B13593467.png)
